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Compound of Interest

Compound Name: Carbamazepine-D8

CAS No.: 1538624-35-9

Cat. No.: B15585688

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Carbamazepine-D8 (CBZ-D8) is the deuterated analog of Carbamazepine, an anticonvulsant

and mood-stabilizing drug. In the realm of analytical chemistry and drug development,

Carbamazepine-D8 serves as a crucial internal standard for the quantitative analysis of

Carbamazepine in biological matrices. Its near-identical physicochemical properties to the

parent drug, coupled with its distinct mass, make it an ideal tool for correcting analytical

variability in mass spectrometry-based assays. This technical guide provides a comprehensive

overview of Carbamazepine-D8, its chemical structure, synthesis, and its application in

experimental protocols.

Chemical Identity and Structure
Carbamazepine-D8 is a stable isotope-labeled version of Carbamazepine, where eight

hydrogen atoms on the aromatic rings have been replaced with deuterium. This isotopic

substitution results in a higher molecular weight, allowing for its differentiation from the

unlabeled Carbamazepine in mass spectrometric analysis.
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Chemical Structure:

The chemical structure of Carbamazepine-D8 is identical to that of Carbamazepine, with the

exception of the deuterium labeling on the two phenyl rings.

IUPAC Name: 5H-Dibenz[b,f]azepine-5-carboxamide-d8

Synonyms: 5-Carbamoyl-5H-dibenz[b,f]azepine-d8, Amizepin-d8, Biston-d8, CBZ-d8, Calepsin-

d8, Tegretol-d8[1]

Physicochemical Properties
A summary of the key physicochemical properties of Carbamazepine and Carbamazepine-D8
is presented in the table below. The data for Carbamazepine provides a baseline for

understanding the properties of its deuterated analog.

Property Carbamazepine Carbamazepine-D8

Molecular Formula C₁₅H₁₂N₂O C₁₅H₄D₈N₂O[1][2]

Molecular Weight 236.27 g/mol [3] 244.32 g/mol [1][2]

CAS Number 298-46-4[1][2] 1538624-35-9[4]

Appearance
White to yellowish-white

crystal[3]
Off-White to Pale Yellow Solid

Melting Point 190-193 °C[3] 184-189°C

Solubility

Practically insoluble in water,

soluble in ethanol and

acetone.

Chloroform (Slightly), Methanol

(Slightly)

logP (Octanol/Water) 2.45 No specific data found

Synthesis of Carbamazepine-D8
While a specific, detailed, step-by-step synthesis protocol for Carbamazepine-D8 is not readily

available in the public domain, the general principle involves the deuteration of the aromatic

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b15585688/docs?utm_src=pdf-body#carbamazepine-d8-an-in-depth-technical-guide-for-researchers
https://pubmed.ncbi.nlm.nih.gov/39026395/
https://www.benchchem.com/product/b15585688/docs?utm_src=pdf-body#carbamazepine-d8-an-in-depth-technical-guide-for-researchers
https://pubmed.ncbi.nlm.nih.gov/39026395/
https://www.tn-sanso.co.jp/Portals/0/resources/en/rd/giho/pdf/41/tnscgiho41_E08.pdf
https://www.inchem.org/documents/pims/pharm/pim100.htm
https://pubmed.ncbi.nlm.nih.gov/39026395/
https://www.tn-sanso.co.jp/Portals/0/resources/en/rd/giho/pdf/41/tnscgiho41_E08.pdf
https://pubmed.ncbi.nlm.nih.gov/39026395/
https://www.tn-sanso.co.jp/Portals/0/resources/en/rd/giho/pdf/41/tnscgiho41_E08.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/129/453/applications_dnmr.pdf
https://www.inchem.org/documents/pims/pharm/pim100.htm
https://www.inchem.org/documents/pims/pharm/pim100.htm
https://www.benchchem.com/product/b15585688/docs?utm_src=pdf-body#carbamazepine-d8-an-in-depth-technical-guide-for-researchers
https://www.benchchem.com/product/b15585688/docs?utm_src=pdf-body#carbamazepine-d8-an-in-depth-technical-guide-for-researchers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585688?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


rings of Carbamazepine or a precursor. Common methods for the deuteration of aromatic

compounds include:

Acid-Catalyzed Hydrogen-Deuterium Exchange: This method involves treating the aromatic

compound with a deuterated acid (e.g., D₂SO₄) or a Lewis acid in the presence of a

deuterium source like heavy water (D₂O). The acidic conditions facilitate the electrophilic

substitution of hydrogen with deuterium on the aromatic rings.

Metal-Catalyzed Deuteration: Transition metals like palladium, platinum, or rhodium can

catalyze the exchange of aromatic hydrogens with deuterium from D₂ gas or D₂O.

Flow Synthesis: Modern techniques using flow reactors and microwave irradiation can

enhance the efficiency of H-D exchange reactions with D₂O, offering a potential route for

scalable synthesis.

General Synthetic Approach:

A plausible synthetic route for Carbamazepine-D8 would involve the treatment of

Carbamazepine with a strong deuterated acid at elevated temperatures to facilitate the

exchange of the aromatic protons. The reaction would likely require monitoring by techniques

like NMR or mass spectrometry to determine the degree of deuteration. Purification would then

be carried out using standard chromatographic techniques.

Experimental Protocols: Application as an Internal
Standard
The primary application of Carbamazepine-D8 is as an internal standard in the quantification

of Carbamazepine in biological samples by liquid chromatography-tandem mass spectrometry

(LC-MS/MS). The following is a representative experimental protocol.

Sample Preparation: Protein Precipitation
This method is commonly used for the extraction of drugs from plasma or serum samples.

Spiking: To 100 µL of the biological matrix (e.g., human plasma), add a known amount of

Carbamazepine-D8 solution (the internal standard).
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Precipitation: Add 300 µL of a cold organic solvent, such as acetonitrile or methanol, to

precipitate the proteins.

Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and complete

protein precipitation.

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to

pellet the precipitated proteins.

Supernatant Collection: Carefully collect the supernatant, which contains the analyte

(Carbamazepine) and the internal standard (Carbamazepine-D8).

Evaporation and Reconstitution: The supernatant can be evaporated to dryness under a

stream of nitrogen and then reconstituted in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) Analysis
The following are typical parameters for the LC-MS/MS analysis of Carbamazepine using

Carbamazepine-D8 as an internal standard.
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Parameter Typical Conditions

LC Column
C18 reverse-phase column (e.g., 50 x 2.1 mm,

3.5 µm)

Mobile Phase A 0.1% Formic acid in water

Mobile Phase B Acetonitrile or Methanol

Gradient
A gradient elution is typically used to separate

the analyte from matrix components.

Flow Rate 0.2 - 0.5 mL/min

Injection Volume 5 - 20 µL

Ionization Mode Electrospray Ionization (ESI), Positive Mode

MRM Transitions
Carbamazepine: m/z 237 -> 194

Carbamazepine-D8: m/z 245 -> 194

Collision Energy
Optimized for the specific instrument and

analyte.

Data Analysis:

The concentration of Carbamazepine in the sample is determined by calculating the ratio of the

peak area of the analyte to the peak area of the internal standard and comparing this ratio to a

calibration curve prepared with known concentrations of Carbamazepine and a constant

concentration of Carbamazepine-D8.
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Experimental workflow for bioanalysis using a deuterated internal standard.

Analytical Challenges

Solution
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(Carbamazepine-D8)
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Improved Accuracy Enhanced Precision Increased Reliability

Click to download full resolution via product page

Logical relationship of using a deuterated internal standard.

Conclusion
Carbamazepine-D8 is an indispensable tool for the accurate and precise quantification of

Carbamazepine in complex biological matrices. Its use as an internal standard in LC-MS/MS-

based bioanalytical methods is well-established and critical for drug development, therapeutic

drug monitoring, and pharmacokinetic studies. This guide provides researchers and scientists

with the fundamental technical information required to effectively utilize Carbamazepine-D8 in

their analytical workflows. While a specific, detailed synthesis protocol is not widely published,

the general principles of aromatic deuteration provide a basis for its production. The

experimental protocols outlined here offer a robust starting point for the development and

validation of bioanalytical methods for Carbamazepine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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